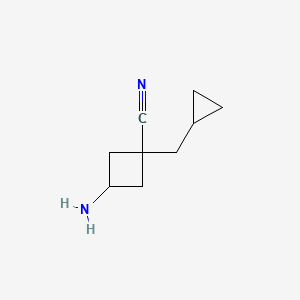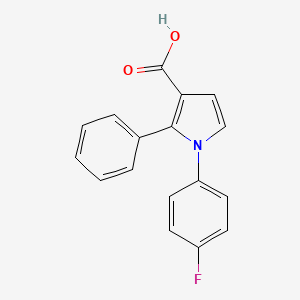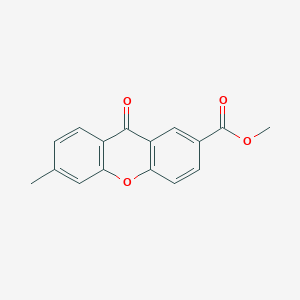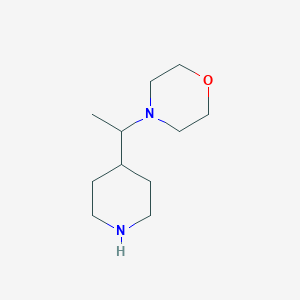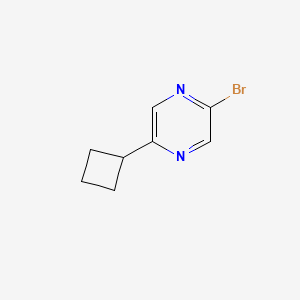
2-Bromo-5-cyclobutylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclobutylpyrazine is a chemical compound characterized by a bromine atom and a cyclobutyl group attached to a pyrazine ring. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclobutylpyrazine typically involves the bromination of cyclobutylpyrazine. This can be achieved through electrophilic aromatic substitution reactions where bromine acts as the electrophile. The reaction conditions often require a catalyst, such as iron(III) bromide, and are conducted under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors with continuous monitoring of reaction parameters. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyclobutylpyrazine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen-containing group, such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of cyclobutylpyrazine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Products include this compound oxide.
Reduction: The major product is cyclobutylpyrazine.
Substitution: Substituted pyrazines with various functional groups.
Scientific Research Applications
2-Bromo-5-cyclobutylpyrazine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-cyclobutylpyrazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
2-Bromopyrazine
2-Bromo-6-cyclobutylpyrazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1086382-80-0 |
|---|---|
Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-bromo-5-cyclobutylpyrazine |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-10-7(4-11-8)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
VNWBOWOJKOWMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


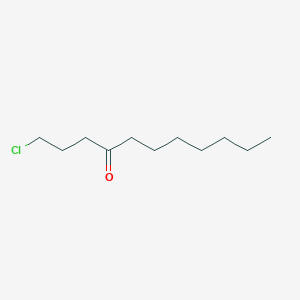
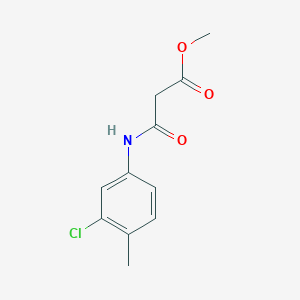
![6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15357642.png)
![4-phenyl-N-(4-pyrazolo[1,5-a]pyrimidin-7-yloxyphenyl)phthalazin-1-amine](/img/structure/B15357663.png)
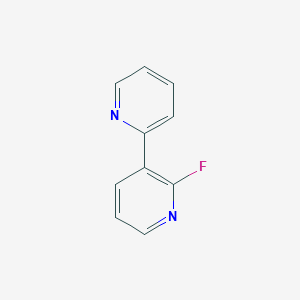

![7-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid](/img/structure/B15357681.png)
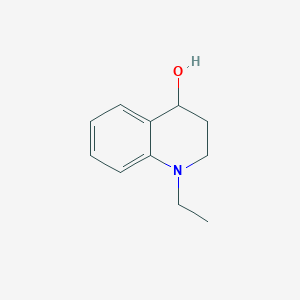
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B15357705.png)
